molecular formula C26H27N3O3S2 B11446014 N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11446014
M. Wt: 493.6 g/mol
InChI Key: BJMPPJOQSNSCLB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide: is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the imidazolidinone core, followed by the introduction of the methoxyphenyl, methylphenyl, and methylthiophenyl groups through various organic reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl or sulfanylidene groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents on the aromatic rings or the imidazolidinone core. Examples include:

  • N-(4-methoxyphenyl)-2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
  • N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-ethylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H27N3O3S2/c1-17-4-8-20(9-5-17)29-25(31)22(16-24(30)27-19-6-10-21(32-3)11-7-19)28(26(29)33)14-12-23-18(2)13-15-34-23/h4-11,13,15,22H,12,14,16H2,1-3H3,(H,27,30)

InChI Key

BJMPPJOQSNSCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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